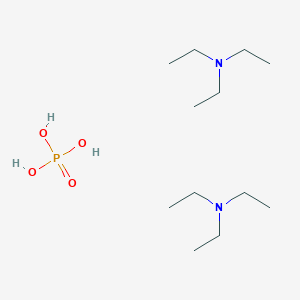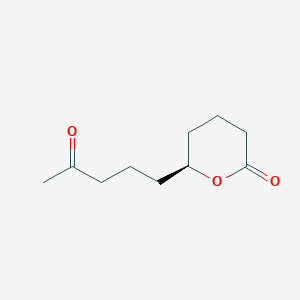
Phosphorane, triphenyl(3-phenyl-2-propenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is particularly notable for its role in the Wittig reaction, a widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general synthetic route involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base to yield the phosphorane.
Industrial Production Methods
Industrial production of phosphoranes typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, triphenyl(3-phenyl-2-propenylidene)- are alkenes and triphenylphosphine oxide .
Aplicaciones Científicas De Investigación
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, particularly in the formation of alkenes.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymer-supported phosphines and other advanced materials.
Mecanismo De Acción
The mechanism of action of phosphorane, triphenyl(3-phenyl-2-propenylidene)- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide .
Comparación Con Compuestos Similares
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be compared with other phosphoranes such as:
Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of the 3-phenyl-2-propenylidene group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group, used in similar Wittig reactions but with different reactivity and selectivity profiles.
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is unique due to its specific substituent, which can influence the reactivity and selectivity of the Wittig reaction, making it suitable for the synthesis of specific alkenes .
Propiedades
Número CAS |
41429-69-0 |
|---|---|
Fórmula molecular |
C27H23P |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
cinnamylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H23P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-23H |
Clave InChI |
QXPUWZZNZFHMSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


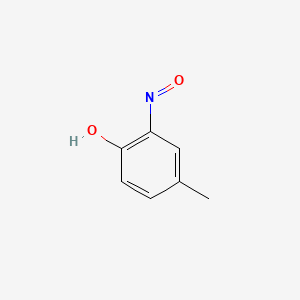
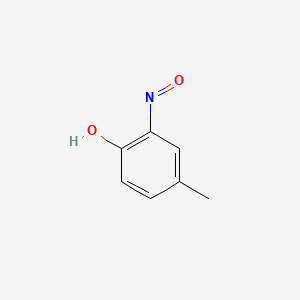

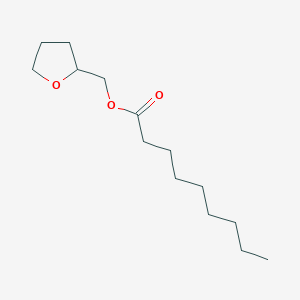
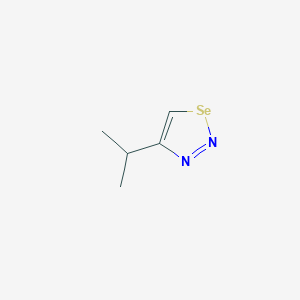
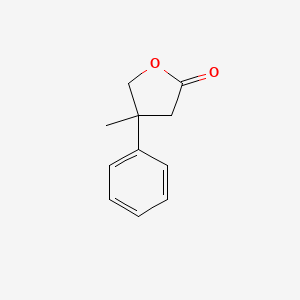
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
